3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring. This compound is of interest due to its unique structural properties, which combine the stability of the benzophenone moiety with the reactivity of the trifluoromethyl and dioxolane groups. These characteristics make it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethyl group is introduced via electrophilic trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for the purification and isolation of the final product, such as crystallization or chromatography.
Types of Reactions:
Oxidation: The dioxolane ring can undergo oxidative cleavage under strong oxidizing conditions, leading to the formation of carbonyl compounds.
Reduction: The benzophenone moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohols.
Substitution: Substituted benzophenone derivatives.
Scientific Research Applications
3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in proteins or membranes. The dioxolane ring can act as a protecting group for carbonyl compounds, influencing the compound’s reactivity and stability in various chemical environments .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog without the trifluoromethyl and benzophenone groups.
Trifluoromethylbenzophenone: Lacks the dioxolane ring but shares the trifluoromethyl and benzophenone moieties.
Benzophenone: The parent compound without the trifluoromethyl and dioxolane substitutions.
Uniqueness: 3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone is unique due to the combination of the trifluoromethyl group, which imparts high electronegativity and reactivity, and the dioxolane ring, which provides stability and protection to the carbonyl group. This combination of properties makes it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-6-2-4-12(10-14)15(21)11-3-1-5-13(9-11)16-22-7-8-23-16/h1-6,9-10,16H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJGMPPHTZVOSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645075 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514802-37-0 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.